4-Formylpyridine-3-carboxylic acid
Overview
Description
4-Formylpyridine-3-carboxylic acid (FPyC) is a heterocyclic organic compound that belongs to the pyridine carboxylic acid family1. It has a molecular weight of 151.12 g/mol1.
Synthesis Analysis
While there are no specific synthesis methods for 4-Formylpyridine-3-carboxylic acid found, pyridine carboxylic acid derivatives have been synthesized via recyclization of a thiopyran ring using cyclic secondary amines2.
Molecular Structure Analysis
The molecular structure of 4-Formylpyridine-3-carboxylic acid is not explicitly mentioned in the search results. However, pyridinecarboxaldehydes, which include 4-formylpyridine, have been the subject of several experimental and theoretical investigations3.Chemical Reactions Analysis
There are no specific chemical reactions involving 4-Formylpyridine-3-carboxylic acid found in the search results. However, pyridine carboxylic acid derivatives have been used in the formation of complexes with squaric acid2.Physical And Chemical Properties Analysis
4-Formylpyridine-3-carboxylic acid has a molecular weight of 151.12 g/mol1. No other specific physical or chemical properties were found in the search results.Scientific Research Applications
Synthesis and Reactions
The synthesis and reactions of related compounds, such as 2-Chloro-3-formylpyridine, provide insights into the chemical behavior of 4-formylpyridine-3-carboxylic acid. The study by Lynch et al. (1988) explores such syntheses, highlighting the intermediate stages and potential reactions involved in creating similar compounds (Lynch, Khan, Teo, & Pedrotti, 1988).
Supramolecular Synthons
Montis and Hursthouse (2012) investigated co-crystallizations of substituted salicylic acids with 4-aminopyridine, a compound structurally related to 4-formylpyridine-3-carboxylic acid. Their study provides insights into the types of supramolecular synthons that can form in such systems (Montis & Hursthouse, 2012).
Solid Form Screening
Braun et al. (2021) conducted a solid form screening of bipyridine isomers, offering valuable information on the solid-state forms and interaction energy calculations relevant to compounds like 4-formylpyridine-3-carboxylic acid (Braun, Hald, Kahlenberg, & Griesser, 2021).
Photophysical Properties
Krinochkin et al. (2019) explored the photophysical properties of lanthanide complexes with 4-aryl-2,2′-bipyridine-6-carboxylic acids. This research is relevant for understanding the photophysical behavior of related compounds like 4-formylpyridine-3-carboxylic acid (Krinochkin, Kopchuk, Kim, Ganebnykh, Kovalev, Santra, Majee, Zyryanov, Rusinov, & Chupakhin, 2019).
Nucleophilic Addition Studies
The study by Tan and Cocivera (1982) on the rapid addition of amino acids to 4-formylpyridine in water provides insights into the chemical interactions and equilibriums relevant to 4-formylpyridine-3-carboxylic acid (Tan & Cocivera, 1982).
Spectral Studies
Beraldo, Nacif, and West (2001) performed spectral studies on semicarbazones derived from formylpyridines, which are structurally related to 4-formylpyridine-3-carboxylic acid. These studies help understand the spectral properties of similar compounds (Beraldo, Nacif, & West, 2001).
Reducing Agent in Synthesis
Kim et al. (2010) investigated the use of various organic acids, including formic acid, as reductants in the synthesis of LiFePO4. This study provides context for the potential role of similar carboxylic acids in chemical syntheses (Kim, Cho, Kam, Kim, & Lee, 2010).
Safety And Hazards
No specific safety and hazard information for 4-Formylpyridine-3-carboxylic acid was found in the search results.
Future Directions
No specific future directions for 4-Formylpyridine-3-carboxylic acid were found in the search results. However, pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer5.
Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to the relevant scientific literature or consult a subject matter expert.
properties
IUPAC Name |
4-formylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-5-1-2-8-3-6(5)7(10)11/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBZXXIISIPCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654692 | |
Record name | 4-Formylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylpyridine-3-carboxylic acid | |
CAS RN |
395645-41-7 | |
Record name | 4-Formylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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